molecular formula C10H21N B13030715 1-Cyclooctylethan-1-amine

1-Cyclooctylethan-1-amine

Cat. No.: B13030715
M. Wt: 155.28 g/mol
InChI Key: HTOLFJDWLXYKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclooctylethan-1-amine is an organic compound characterized by the presence of a cyclooctyl group attached to an ethanamine moiety. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basic properties and are widely used in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Cyclooctylethan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with cyclooctyl halides under suitable conditions. This reaction typically requires a strong base such as sodium or potassium hydroxide to facilitate the nucleophilic substitution reaction. Another method involves the reduction of cyclooctyl nitriles using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

1-Cyclooctylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

    Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form amides.

Common reagents used in these reactions include strong acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclooctylethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: this compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclooctylethan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Cyclooctylethan-1-amine can be compared with other similar compounds such as:

    1-Cyclohexylethan-1-amine: This compound has a cyclohexyl group instead of a cyclooctyl group, leading to differences in chemical reactivity and physical properties.

    1-Cyclopropylethan-1-amine: The smaller cyclopropyl group results in different steric and electronic effects compared to the cyclooctyl group.

    1-Cyclopentylethan-1-amine: This compound has a cyclopentyl group, which also affects its chemical behavior and applications.

The uniqueness of this compound lies in its larger cyclooctyl group, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

1-cyclooctylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(11)10-7-5-3-2-4-6-8-10/h9-10H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOLFJDWLXYKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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